molecular formula C15H11ClF3NOS B2794380 N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide CAS No. 339097-96-0

N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide

Cat. No.: B2794380
CAS No.: 339097-96-0
M. Wt: 345.76
InChI Key: HZINYGQTVIBMKB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide is a synthetic acetamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a molecular structure comprising a 2-chlorophenyl group and a [3-(trifluoromethyl)phenyl]sulfanyl moiety, structural features commonly associated with bioactive molecules . Compounds within this chemical class have demonstrated considerable research potential as key intermediates in the development of therapeutic agents, particularly for investigating analgesic and anti-inflammatory pathways . The presence of the trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound particularly valuable for structure-activity relationship studies in drug discovery. The compound is provided as a high-purity material suitable for research applications including pharmaceutical development, biochemical profiling, and chemical biology. Its mechanism of action is attributed to the synergistic electronic effects of the chlorine atom and trifluoromethyl group, which influence molecular conformation and target binding affinity . Researchers utilize this acetamide derivative primarily as a building block for developing more complex molecules or as a reference standard in analytical method development. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal, human, or veterinary use. Proper personal protective equipment should be worn when handling this compound, and it should be stored under recommended conditions to maintain stability.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NOS/c16-12-6-1-2-7-13(12)20-14(21)9-22-11-5-3-4-10(8-11)15(17,18)19/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZINYGQTVIBMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide, with the molecular formula C15H11ClF3NOS, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 345.76 g/mol
  • CAS Number : 339097-96-0
  • Purity : Typically >90% .

The biological activity of this compound primarily involves its interaction with various biological targets, particularly in cancer therapy. The compound has been studied for its potential to inhibit key signaling pathways involved in tumor growth and survival.

Targeted Pathways

  • c-MET Pathway : This compound has shown promise as a multitargeting agent that inhibits the c-MET receptor, which is often dysregulated in cancers such as non-small cell lung cancer (NSCLC). Inhibition of c-MET leads to reduced cell proliferation and increased apoptosis in resistant cancer cell lines .
  • G Protein-Coupled Receptor (GPCR) Pathway : The compound also interacts with GPCRs, specifically the Smoothened (SMO) receptor, which is crucial in the Hedgehog signaling pathway implicated in various cancers .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity:

  • Cell Growth Inhibition : Studies indicate that this compound can inhibit cell growth in NSCLC models, particularly those resistant to first-generation EGFR-TKIs. The combination of inhibiting both c-MET and SMO pathways results in enhanced therapeutic efficacy .
  • Apoptosis Induction : The compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the potency of this compound. SAR studies have indicated that modifications to the phenyl rings can lead to variations in biological activity, with certain substitutions yielding improved inhibitory effects against c-MET and SMO .

Case Studies

  • In vitro Studies : In a series of experiments conducted on NSCLC cell lines, this compound demonstrated an IC50 value of approximately 8.1 µM against c-MET, while showing a much lower IC50 of 0.060 µM for SMO, indicating a strong selective inhibition profile .
  • In vivo Efficacy : A mouse xenograft model revealed that administration of this compound restored sensitivity to existing EGFR-targeted therapies in tumors previously resistant to these treatments, showcasing its potential as a combination therapy agent .

Data Summary Table

PropertyValue
Molecular FormulaC15H11ClF3NOS
Molecular Weight345.76 g/mol
CAS Number339097-96-0
Main Biological Targetsc-MET, SMO
IC50 (c-MET)8.1 µM
IC50 (SMO)0.060 µM
Induced ApoptosisYes

Scientific Research Applications

Antimicrobial Activity

N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide has shown promising antimicrobial properties. Studies indicate its effectiveness against various pathogens, potentially due to the electron-withdrawing effects of the trifluoromethyl group and the chlorophenyl moiety.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.15 - 0.20 μg/mLEffective against biofilm formation
Escherichia coli0.25 - 0.30 μg/mLBroad-spectrum activity

Antitumor Activity

The compound's structure suggests potential antitumor activity, particularly against specific cancer cell lines. Research has indicated that modifications in the phenyl and sulfanyl groups can enhance cytotoxic effects.

Data Table: Antitumor Activity

Cell LineIC50 (μM)Notes
HT29 (Colon Cancer)< 1.5Significant growth inhibition
MCF-7 (Breast Cancer)< 2.0Enhanced by structural modifications

Case Study 1: Antimicrobial Evaluation

A study evaluated the compound's ability to inhibit biofilm formation in Staphylococcus aureus. Results indicated that specific structural features significantly enhanced antibacterial activity, with a noted reduction in biofilm density.

Case Study 2: Cytotoxicity Assays

In vitro assays on Jurkat T cells revealed that this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents. The presence of electron-withdrawing groups was critical for enhancing cytotoxicity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features and Activities of Analogs
Compound Name Key Structural Features Biological Activity/Properties References
N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide - 2-Chlorophenyl
- 3-(Trifluoromethyl)phenylsulfanyl
Potential enzyme inhibition, antimicrobial activity
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide - 1,2,4-Triazole core
- Methylsulfanyl benzyl substituent
Enhanced enzyme inhibition (e.g., kinase or protease)
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide - 1,3,4-Oxadiazole ring
- Methoxycarbonylphenyl group
Antibacterial activity (gram-positive pathogens)
2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide - 1,2,4-Thiadiazole ring
- Furylmethyl group
Improved solubility; potential antifungal activity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide - Benzothiazole core
- Dual trifluoromethyl groups
Antitumor activity (enhanced lipophilicity/stability)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide - Nitro (-NO₂) group
- Methylsulfonyl (-SO₂CH₃)
Intermediate for heterocyclic synthesis; electron-deficient

Key Comparative Insights

Impact of Heterocyclic Cores: Triazole and Oxadiazole Analogs: The introduction of 1,2,4-triazole () or 1,3,4-oxadiazole () rings replaces the trifluoromethylphenyl group, altering electronic properties and binding affinities. Triazoles are known for kinase inhibition, while oxadiazoles exhibit antibacterial effects due to membrane disruption .

Role of Substituents :

  • Trifluoromethyl (-CF₃) : Present in both the parent compound and benzothiazole analogs (), this group increases lipophilicity, improving blood-brain barrier penetration and metabolic stability. Dual -CF₃ groups in benzothiazole derivatives further enhance these effects .
  • Nitro and Sulfonyl Groups : In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), the electron-withdrawing nitro and sulfonyl groups reduce electron density, favoring nucleophilic substitution reactions in heterocyclic synthesis .

Synthetic and Pharmacokinetic Considerations :

  • Microwave-assisted synthesis () yields benzothiazole derivatives in moderate yields (19%), highlighting challenges in scaling production .
  • Furylmethyl and methoxycarbonyl groups () improve aqueous solubility, addressing limitations of highly lipophilic analogs like the parent compound .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide?

The synthesis involves multi-step reactions requiring precise control of conditions. Key factors include:

  • Temperature and solvent selection : Polar aprotic solvents (e.g., DMF) and temperatures between 60–80°C are often optimal for sulfanyl group coupling reactions .
  • Catalysts : Bases like triethylamine or potassium carbonate facilitate nucleophilic substitution steps .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream biological assays .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H/13C NMR resolves aromatic protons and trifluoromethyl group splitting patterns, while 19F NMR confirms trifluoromethyl integrity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C15H11ClF3NOS) and detects isotopic clusters for chlorine .
  • HPLC : Purity assessment (>98%) is essential to rule out side products like unreacted intermediates .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

  • Solubility : Limited solubility in aqueous buffers necessitates DMSO or ethanol as stock solvents. Solubility in non-polar solvents (e.g., toluene) is poor due to polar sulfanyl and acetamide groups .
  • In vitro assays : Pre-dissolution in DMSO followed by dilution in cell culture media (≤0.1% DMSO) prevents solvent toxicity .

Advanced Research Questions

Q. How can computational chemistry tools predict the interaction of this compound with biological targets?

  • Molecular docking : Tools like AutoDock Vina model binding affinities to enzymes (e.g., kinases) by analyzing hydrogen bonding between the sulfanyl group and catalytic residues .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., charge distribution on the trifluoromethyl group) to explain reactivity in nucleophilic environments .
  • MD simulations : Assess stability of ligand-protein complexes over time, identifying key conformational changes .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

  • Assay standardization : Use of positive controls (e.g., reference inhibitors) and uniform cell lines (e.g., HEK293) minimizes variability in IC50 measurements .
  • Meta-analysis : Statistical aggregation of data from multiple studies identifies outliers and trends. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
  • Dose-response validation : Repeating experiments with gradient concentrations (0.1–100 µM) clarifies potency thresholds .

Q. What crystallographic data are available, and how do they inform molecular conformation analysis?

  • Single-crystal X-ray diffraction : Reveals bond angles (e.g., C-S-C ~105°) and dihedral angles between chlorophenyl and trifluoromethylphenyl groups, critical for understanding steric effects .
  • Packing analysis : Identifies intermolecular interactions (e.g., π-π stacking of aromatic rings) that influence crystal stability and solubility .

Q. How does the electronic nature of the trifluoromethyl group impact the compound’s reactivity in medicinal chemistry applications?

  • Electron-withdrawing effects : The -CF3 group stabilizes adjacent sulfanyl-acetamide bonds against hydrolysis, enhancing metabolic stability in vivo .
  • Bioisosteric replacement : Comparative studies with -CH3 or -OCF3 analogs reveal reduced potency, underscoring the -CF3 group’s role in target binding .

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